molecular formula C18H19ClFN3O B5212869 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

Cat. No. B5212869
M. Wt: 347.8 g/mol
InChI Key: ISMFEEIGFPDCSG-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide, also known as FMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of the serotonin and norepinephrine systems, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease dopamine turnover in the prefrontal cortex and increase serotonin turnover in the hippocampus. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been shown to decrease the levels of the stress hormone, corticosterone, in animal models. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may contribute to its potential use in the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is its relatively simple synthesis method. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been well-characterized in the literature, which makes it easier to study. However, one of the limitations of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide. One potential direction is the investigation of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide as a potential treatment for drug addiction and withdrawal. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide could be studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further studies could also investigate the potential use of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide as an adjunct therapy for cancer treatment. Finally, future studies could investigate the potential use of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroacetophenone with 3-chlorophenylpiperazine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then treated with acetic anhydride to obtain the final product, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide. The synthesis method is relatively simple and has been well-established in the literature.

Scientific Research Applications

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for cancer treatment. Additionally, 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide has been studied for its potential use in the treatment of drug addiction and withdrawal.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18(24)21-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMFEEIGFPDCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide

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